Thiocolchicine

Catalog No.
S548489
CAS No.
2730-71-4
M.F
C22H25NO5S
M. Wt
415.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiocolchicine

CAS Number

2730-71-4

Product Name

Thiocolchicine

IUPAC Name

N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

Molecular Formula

C22H25NO5S

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1

InChI Key

CMEGANPVAXDBPL-UHFFFAOYSA-N

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

thiocholchicine, thiocolchicine

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC

Description

The exact mass of the compound Thiocolchicine is 415.14534 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186301. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Thiocolchicine is a naturally occurring alkaloid produced by certain fungi and colchicum plants []. It has become a valuable tool in cell biology research due to its ability to disrupt cell division, specifically by targeting microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in various cellular processes like cell division (mitosis), intracellular transport, and maintaining cell shape [].

Disrupting Mitosis

Thiocolchicine binds to tubulin, the building block protein of microtubules, preventing its polymerization []. This disrupts the formation of the mitotic spindle, a structure responsible for separating chromosomes during cell division. By inhibiting spindle formation, thiocolchicine arrests cells in metaphase, a stage of mitosis where chromosomes are aligned at the center of the cell []. Researchers can then study the cellular processes and signaling pathways involved in mitosis by observing cells arrested at this specific stage.

Studying Microtubule Dynamics

Thiocolchicine's ability to depolymerize microtubules allows researchers to study their dynamic behavior within cells. By applying low doses of the drug, scientists can induce the disassembly of existing microtubules and observe their regrowth []. This helps understand the constant reorganization of the microtubule network within a cell and its role in various cellular functions.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Exact Mass

415.14534

Appearance

Solid powder

Melting Point

193.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

47541468FI

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300+H330 (100%): Fatal if swallowed or if inhaled [Danger Acute toxicity, oral;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Other CAS

2730-71-4

Wikipedia

Thiocolchicine

Dates

Modify: 2023-08-15
1: Bartusik D, Tomanek B, Lattová E, Perreault H, Tuszynski J, Fallone G. Derivatives of thiocolchicine and its applications to CEM cells treatment using 19F magnetic resonance ex vivo. Bioorg Chem. 2010 Feb;38(1):1-6. doi: 10.1016/j.bioorg.2009.10.002. Epub 2009 Nov 1. PubMed PMID: 19944446.
2: Passarella D, Peretto B, Blasco y Yepes R, Cappelletti G, Cartelli D, Ronchi C, Snaith J, Fontana G, Danieli B, Borlak J. Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates. Eur J Med Chem. 2010 Jan;45(1):219-26. doi: 10.1016/j.ejmech.2009.09.047. Epub 2009 Oct 6. PubMed PMID: 19880222.
3: Passarella D, Giardini A, Peretto B, Fontana G, Sacchetti A, Silvani A, Ronchi C, Cappelletti G, Cartelli D, Borlak J, Danieli B. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. Bioorg Med Chem. 2008 Jun 1;16(11):6269-85. doi: 10.1016/j.bmc.2008.04.025. Epub 2008 May 28. PubMed PMID: 18468444.
4: Wang B, Pan XD, Liu HY, Yang J, Lü ZY, Zhao JH. Synthesis and antitumor activity of nitrogen-based thiocolchicine derivatives. Yao Xue Xue Bao. 2006 Nov;41(11):1057-63. PubMed PMID: 17262947.
5: Danieli B, Giardini A, Lesma G, Passarella D, Silvani A, Appendino G, Noncovich A, Fontana G, Bombardelli E, Sterner O. Synthesis and biological evaluation of paclitaxel-thiocolchicine hybrids. Chem Biodivers. 2004 Feb;1(2):327-45. PubMed PMID: 17191851.
6: Danieli B, Giardini A, Lesma G, Passarella D, Peretto B, Sacchetti A, Silvani A, Pratesi G, Zunino F. Thiocolchicine-podophyllotoxin conjugates: dynamic libraries based on disulfide exchange reaction. J Org Chem. 2006 Mar 31;71(7):2848-53. PubMed PMID: 16555841.
7: Lee SH, Park SK, Kim JM, Kim MH, Kim KH, Chun KW, Cho KH, Youn JY, Namgoong SK. New synthetic thiocolchicine derivatives as lowtoxic anticancer agents. Arch Pharm (Weinheim). 2005 Dec;338(12):582-9. PubMed PMID: 16353277.
8: Raspaglio G, Ferlini C, Mozzetti S, Prislei S, Gallo D, Das N, Scambia G. Thiocolchicine dimers: a novel class of topoisomerase-I inhibitors. Biochem Pharmacol. 2005 Jan 1;69(1):113-21. PubMed PMID: 15588720.
9: Ferri P, Bruno C, Cecchini T, Ciaroni S, Ambrogini P, Guidi L, Cuppini R, Bombardelli E, Morazzoni P, Riva A, Del Grande P. Effects of thiocolchicine on axonal cytoskeleton of the rat peroneus nerve. Exp Toxicol Pathol. 2002 Nov;54(3):211-6. PubMed PMID: 12484558.
10: Banerjee A, Kasmala LT, Hamel E, Sun L, Lee KH. Interaction of novel thiocolchicine analogs with the tubulin isoforms from bovine brain. Biochem Biophys Res Commun. 1999 Jan 19;254(2):334-7. PubMed PMID: 9918839.

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